

discovery and history of diazaspiro[4.4]nonane scaffolds

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Compound of Interest

Compound Name: 2-Benzyl-2,7-diazaspiro[4.4]nonane

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An In-Depth Technical Guide to the Discovery and History of Diazaspiro[4.4]nonane Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diazaspiro[4.4]nonane scaffold, a unique three-dimensional bicyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid conformation and precise vectoral display of substituents offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and historical development of the diazaspiro[4.4]nonane core, from the early foundational work on spirocyclic chemistry to the evolution of sophisticated synthetic strategies. We will delve into the key synthetic methodologies, supported by detailed experimental protocols, and explore the diverse applications of these scaffolds in modern drug development, with a focus on their roles in neuroscience and oncology.

A Historical Perspective: From Spirocycles to Diazaspiro[4.4]nonanes

The journey to the complex world of diazaspiro[4.4]nonanes begins with the broader discovery of spiro compounds, molecules defined by two rings sharing a single common atom.^[1] A

pivotal moment in this history was in 1889, when Jacob Volhard reported the first synthesis of a spiro compound, 1,6-dioxaspiro[4.4]nonane-2,7-dione, by heating succinic acid.^[1] The nomenclature for these unique structures was later formalized by Adolf von Baeyer in 1900, laying the groundwork for systematic exploration of this class of molecules.^[1]

While the foundational work on carbocyclic and oxaspirocycles was being laid, the synthesis of their nitrogen-containing counterparts, particularly diazaspirocycles, presented a more complex challenge. One of the earliest and most significant milestones in the specific context of the diazaspiro[4.4]nonane core was the 1979 publication by I. Csöregi, et al., which detailed the synthesis and crystal structure of 1,7-diazaspiro[4.4]nonane-2,6-dione.^[2] This work provided a concrete entry into this specific heterocyclic system and remains a key reference in its history.

The subsequent decades saw a growing interest in diazaspiro[4.4]nonane scaffolds, driven by their identification in natural products and their potential as pharmacophores. Researchers began to explore the synthesis of various isomers, each with a unique arrangement of the nitrogen atoms within the bicyclic framework.

Key Isomers of the Diazaspiro[4.4]nonane Core

The versatility of the diazaspiro[4.4]nonane scaffold lies in the potential arrangements of the two nitrogen atoms, giving rise to several key isomers that have been synthesized and investigated.

Isomer	Parent Structure
1,7-Diazaspiro[4.4]nonane	1,7-Diazaspiro[4.4]nonane-2,6-dione ^[2]
2,7-Diazaspiro[4.4]nonane	2,7-Diazaspiro[4.4]nonane
2,8-Diazaspiro[4.4]nonane	2,8-Diazaspiro[4.4]nonane-1-one
1,6-Dioxa-3,9-diazaspiro[4.4]nonane	1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones ^[3]

The Rise of a Privileged Scaffold in Drug Discovery

The rigid, three-dimensional nature of the diazaspiro[4.4]nonane core provides a distinct advantage in drug design.^[4] Unlike flexible aliphatic chains or flat aromatic rings, the fixed

spatial orientation of substituents on the spirocyclic framework allows for more precise and high-affinity interactions with biological targets.^[5] This conformational constraint can lead to improved selectivity, reduced off-target effects, and enhanced metabolic stability.^[5]

The inherent chirality of many diazaspiro[4.4]nonane derivatives further expands their utility, allowing for the development of stereospecific drugs. The unique architecture of these scaffolds has made them particularly valuable in the development of therapeutics targeting the central nervous system (CNS) and in the design of novel anticancer agents.^[4]

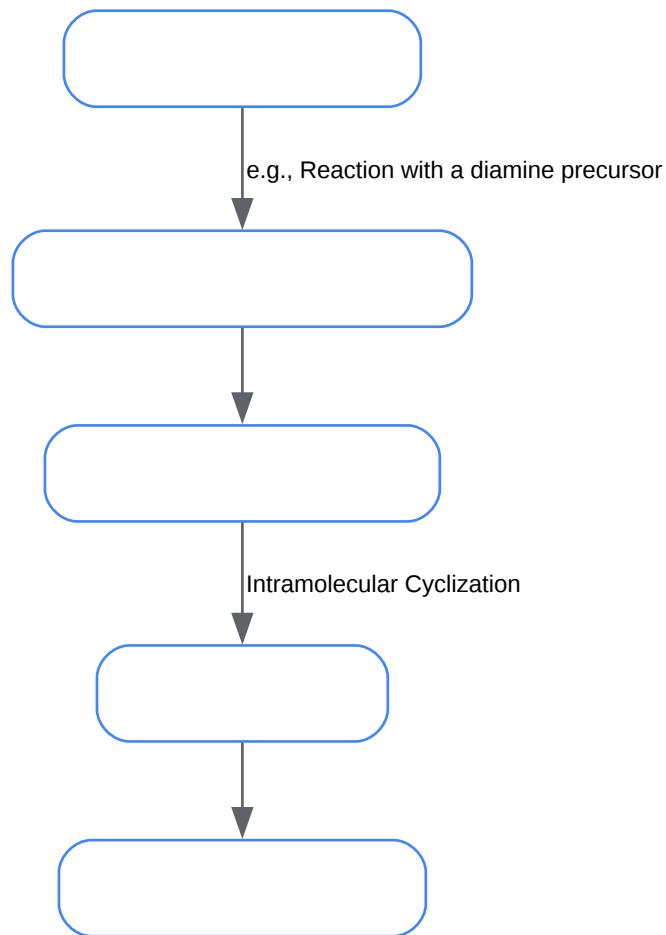
Evolution of Synthetic Strategies

The synthesis of diazaspiro[4.4]nonane scaffolds has evolved significantly from classical cyclization methods to more elegant and efficient modern strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer being targeted.

Foundational Synthetic Approaches

Early syntheses of diazaspiro[4.4]nonanes often relied on multi-step sequences involving the construction of one ring followed by the formation of the second. A common strategy involves the use of a pre-existing cyclopentane or pyrrolidine ring as a template for the subsequent cyclization.

Diagram: Foundational Synthetic Strategy



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Caption: A generalized early synthetic approach to diazaspiro[4.4]nonanes.

Modern Synthetic Methodologies

The demand for enantiomerically pure and diversely substituted diazaspiro[4.4]nonanes in drug discovery has spurred the development of more sophisticated and efficient synthetic methods.

A powerful one-pot approach for the construction of the 1-azaspiro[4.4]nonane skeleton, which can be adapted for diazaspiro analogues, is the domino radical bicyclization. This method involves the formation of an aryl or vinyl radical that initiates a cascade of cyclizations to form the spirocyclic core.

Experimental Protocol: Domino Radical Bicyclization for Azaspiro[4.4]nonane Synthesis

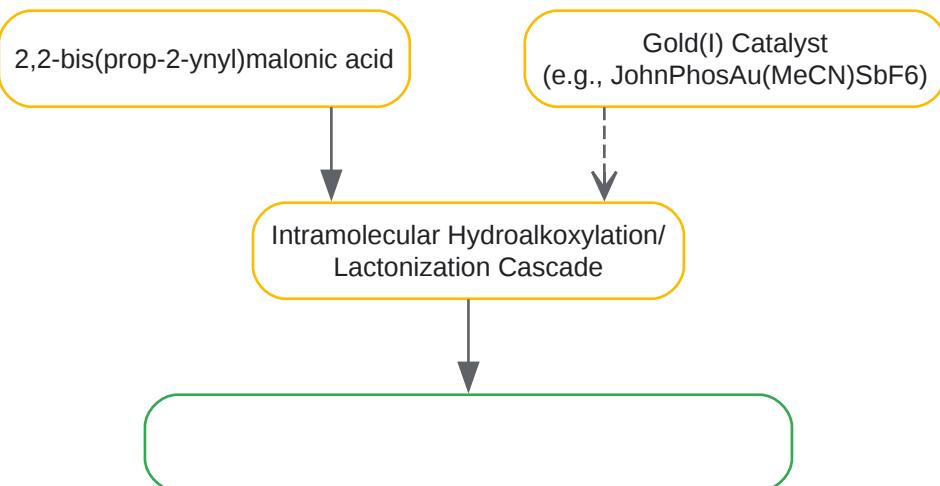
- Materials:

- O-benzyl oxime ether with a brominated or iodinated aromatic ring or a terminal alkynyl group and an alkenyl moiety (1.0 eq)
- Tributyltin hydride (Bu_3SnH) (1.2 eq)
- 2,2'-Azobisisobutyronitrile (AIBN) (0.1 eq)
- Anhydrous and degassed cyclohexane or toluene

- Procedure:
 - In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the O-benzyl oxime ether in the chosen solvent.
 - Add tributyltin hydride and AIBN to the solution.
 - Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Purify the residue by flash column chromatography on silica gel to yield the azaspiro[4.4]nonane derivative.

Gold catalysis has emerged as a mild and efficient method for the synthesis of various heterocyclic compounds, including spirocycles. Gold(I)-catalyzed cyclization of diynes can be employed to construct dioxaspiro[4.4]nonane systems, and similar strategies can be envisioned for their diaza counterparts.[\[6\]](#)

Diagram: Gold-Catalyzed Synthesis of a Dioxaspiro[4.4]nonane



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